Faropenem sodium

Content Navigation

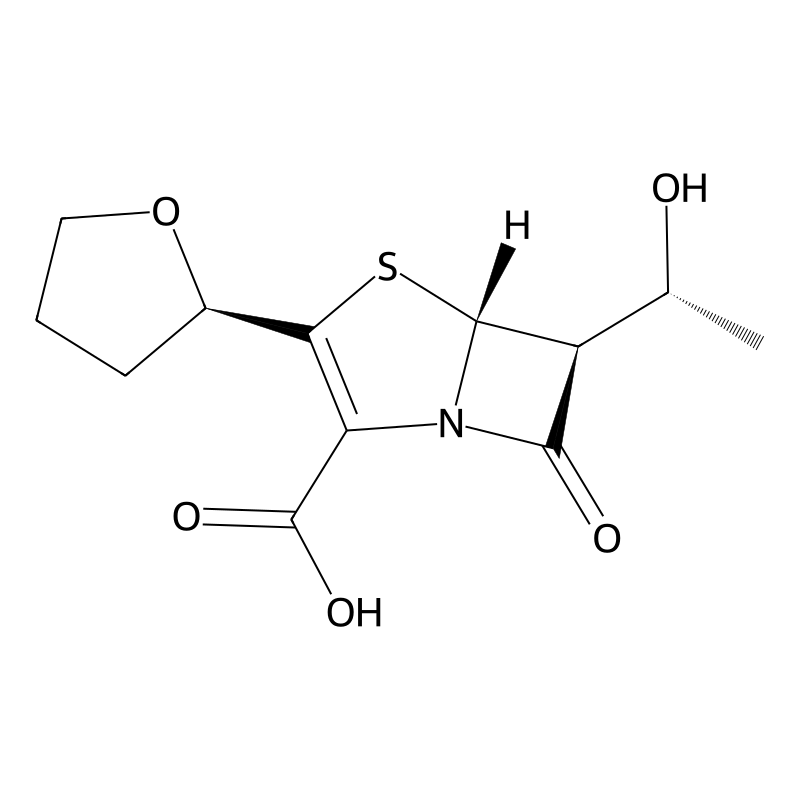

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Faropenem sodium is the sodium salt of Faropenem, an orally active beta-lactam antibiotic belonging to the penem group.[1][2] It possesses a broad spectrum of bactericidal activity against a variety of Gram-positive and Gram-negative bacteria, including many anaerobic species.[3][4][5] A key characteristic of Faropenem is its stability against many beta-lactamase enzymes, which are a common cause of bacterial resistance to other beta-lactam antibiotics.[3][6][7] This makes it a valuable option for infections that are resistant to other treatments. Faropenem sodium is freely soluble in water, a property that is important for formulation and in-vitro research applications.[4][5][8]

References

- [3] Faropenem. Wikipedia.

- [16] Farobact (Faropenem) Datasheet. CiplaMed.

- [22] The Role of Faropenem Sodium in Addressing Antimicrobial Resistance Challenges. NINGBO INNO PHARMCHEM CO.,LTD.

- [30] Faropenem Sodium. Official Monographs for Part I. Japanese Pharmacopoeia.

- [35] Garg, P., et al. Role of Faropenem in Treatment of Pediatric Infections: The Current State of Knowledge. Cureus. 2022.

While both Faropenem sodium and Faropenem medoxomil deliver the active Faropenem molecule, they are not directly substitutable due to significant differences in their physicochemical properties and intended applications. Faropenem sodium is the water-soluble, active form of the antibiotic, making it suitable for in-vitro studies, microbiological assays, and parenteral formulations where high water solubility is critical. In contrast, Faropenem medoxomil is a lipophilic ester prodrug designed to enhance oral bioavailability.[9][10] This ester form is absorbed more efficiently in the gastrointestinal tract and is then hydrolyzed to the active Faropenem. Therefore, for oral administration in clinical settings, Faropenem medoxomil is the preferred form, while for research and other applications requiring the active compound in a soluble form, Faropenem sodium is the appropriate choice. Substitution with other carbapenems like imipenem is also not straightforward, as Faropenem possesses a unique tetrahydrofuran ring at the C2 position, which enhances its chemical stability and reduces potential neurotoxicity.[11]

Superior In-Vitro Activity Against Anaerobic Bacteria Compared to Other Beta-Lactams

In a comparative in-vitro study, Faropenem sodium demonstrated superior inhibitory activity against a range of anaerobic bacteria compared to a panel of other antibiotics, including imipenem, cefotaxime, and clindamycin.[3] For all clinically isolated strains tested, the minimum inhibitory concentration (MIC) of Faropenem sodium was 0.78 μg/mL.[3] Specifically against Bacteroides fragilis, the MIC90 value was ≤ 4 μg/mL.[3]

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against anaerobic bacteria |

| Target Compound Data | MIC of 0.78 μg/mL against all clinically isolated strains tested; MIC90 of ≤ 4 μg/mL against Bacteroides fragilis. |

| Comparator Or Baseline | Outperformed a panel of antibiotics including cefteram, cefixime, cefaclor, amoxicillin, cefotaxime, cefuroxime, clindamycin, imipenem, cefpodoxime, ciprofloxacin, piperacillin, Augmentin, metronidazole, tobramycin, and vancomycin in anaerobic inhibitory activity. |

| Quantified Difference | Demonstrated the most potent anti-anaerobic activity among all tested antibiotics. |

| Conditions | In-vitro antimicrobial activity assays against clinically isolated bacterial strains. |

For researchers studying anaerobic infections or developing novel anti-anaerobic agents, Faropenem sodium provides a potent and well-characterized reference compound.

Enhanced Stability to Beta-Lactamases Compared to Other Beta-Lactam Antibiotics

Faropenem sodium exhibits high stability against a wide range of beta-lactamase enzymes, including extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases, which are common mechanisms of resistance in Gram-negative bacteria.[7][11] This stability is attributed to the trans configuration of the β-lactam ring at C5 and C6.[7] While resistant to many beta-lactamases, resistance can emerge through the production of metallo-beta-lactamases; however, the resistance to these enzymes was found to be five times lower with faropenem compared to imipenem.[7]

| Evidence Dimension | Stability to beta-lactamase hydrolysis |

| Target Compound Data | High stability to Class A, C, and D beta-lactamases, including ESBLs and AmpC. |

| Comparator Or Baseline | Imipenem showed five times higher susceptibility to metallo-beta-lactamase-mediated resistance. |

| Quantified Difference | Five-fold lower resistance to metallo-beta-lactamases compared to imipenem. |

| Conditions | In-vitro studies on beta-lactamase stability. |

This enhanced stability makes Faropenem sodium a valuable tool for studying and combating antibiotic resistance, particularly in the context of ESBL-producing bacteria.

High Water Solubility for Ease of Use in In-Vitro Applications

Faropenem sodium is described as being freely soluble in water.[4][5][8] One source specifies a solubility of approximately 10 mg/mL in PBS (pH 7.2).[12] This high aqueous solubility is a significant advantage for researchers conducting in-vitro experiments, as it allows for the preparation of stock solutions and dilutions without the need for organic solvents that could interfere with biological assays.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Freely soluble in water; approximately 10 mg/mL in PBS (pH 7.2). |

| Comparator Or Baseline | Faropenem medoxomil is lipophilic and not readily soluble in aqueous solutions. |

| Quantified Difference | Qualitatively high water solubility compared to the prodrug form. |

| Conditions | Standard laboratory conditions. |

For in-vitro research, high water solubility simplifies experimental setup, improves reproducibility, and avoids potential artifacts from the use of co-solvents.

In-Vitro Studies of Antibiotic Resistance Mechanisms

Due to its stability against many beta-lactamases, Faropenem sodium is an excellent tool for investigating the mechanisms of antibiotic resistance.[7][11] Researchers can use it to differentiate between different classes of beta-lactamases and to study the efficacy of beta-lactamase inhibitors.

Development of Novel Anti-Anaerobic Agents

Given its potent in-vitro activity against a broad range of anaerobic bacteria, Faropenem sodium can serve as a benchmark or reference compound in the development and screening of new anti-anaerobic drugs.[3]

Microbiological Assays and Susceptibility Testing

The high water solubility and well-characterized MIC values of Faropenem sodium make it a suitable standard for antimicrobial susceptibility testing and other microbiological assays where a reliable and soluble beta-lactam antibiotic is required.[3][4][5][8][12]

Formulation Development for Parenteral Antibiotics

The aqueous solubility of Faropenem sodium makes it a candidate for research into new parenteral formulations of penem antibiotics, potentially for use in hospital settings where oral administration is not feasible.[4][5][8][12]

References

- [16] Farobact (Faropenem) Datasheet. CiplaMed.

- [30] Faropenem Sodium. Official Monographs for Part I. Japanese Pharmacopoeia.

- [35] Garg, P., et al. Role of Faropenem in Treatment of Pediatric Infections: The Current State of Knowledge. Cureus. 2022.

- [36] Oral Penems and Antimicrobial Stewardship: Is Faropenem a Friend or Foe? A Comprehensive Review. Authorea.

Wikipedia

Dates

Explore Compound Types